Butyl 2-furoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-3-6-12-9(10)8-5-4-7-11-8/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMQYEWNNPDBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207025 | |

| Record name | Butyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-33-5 | |

| Record name | Butyl 2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl furoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Furancarboxylic acid, butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL 2-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F9715415C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butyl 2-furoate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl 2-furoate, a furan derivative, is a chemical compound with applications in the flavor and fragrance industry and potential for exploration in pharmaceutical and materials science. This technical guide provides a detailed overview of its chemical and physical properties, structure, synthesis, and analytical methodologies. Furthermore, it explores the reported biological activities of related furan-2-carboxylate compounds, suggesting potential areas of investigation for this compound in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₃ | [2] |

| Molecular Weight | 168.19 g/mol | [2] |

| CAS Number | 585-02-4 | [2] |

| Appearance | Pale yellow oily liquid (est.) | [2] |

| Boiling Point | 233 °C @ 760 mmHg | [2] |

| 83-84 °C @ 1.00 mm Hg | [2] | |

| Density | 1.052 - 1.058 g/cm³ @ 25 °C | [2] |

| Refractive Index | 1.469 - 1.475 @ 20 °C | [2] |

| Flash Point | 92.78 °C (199 °F) TCC | [2] |

| Solubility | Soluble in alcohol. Insoluble in water (534.2 mg/L @ 25 °C est.). | [2] |

| logP (o/w) | 2.631 (est.) | [2] |

| Vapor Pressure | 0.061 mmHg @ 25 °C (est.) | [2] |

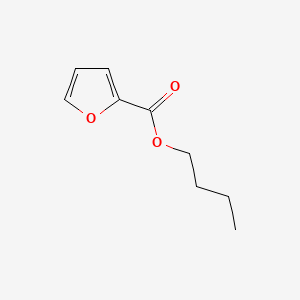

Chemical Structure

The chemical structure of this compound consists of a furan ring substituted at the 2-position with a butyl ester group.

-

IUPAC Name: butyl furan-2-carboxylate[2]

-

SMILES: CCCCOC(=O)c1ccco1[2]

-

InChI: InChI=1S/C9H12O3/c1-2-3-6-12-9(10)8-5-4-7-11-8/h4-5,7H,2-3,6H2,1H3[2]

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis: Fischer Esterification

A general and widely used method for the synthesis of esters like this compound is the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.[3]

Reactants:

-

2-Furoic acid

-

n-Butanol

-

Acid catalyst (e.g., concentrated Sulfuric acid, p-Toluenesulfonic acid)

-

Solvent (excess n-butanol can serve as the solvent)

General Procedure:

-

A mixture of 2-furoic acid (1 mmol), the corresponding alcohol (e.g., n-butanol, 2 mmol), and a solid acid catalyst (50 mg) is placed in a reaction vessel.[4]

-

The mixture is stirred at an elevated temperature (e.g., 125 °C) for a specified period (e.g., 24 hours).[4]

-

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is extracted with an organic solvent (e.g., acetone).[4]

-

The catalyst is removed by filtration.[4]

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is evaporated under reduced pressure.[4]

Caption: General workflow for the synthesis of this compound via Fischer esterification.

Purification

The crude product from the synthesis can be purified by standard laboratory techniques.

-

Column Chromatography: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent.[4]

-

High Vacuum Distillation: For higher purity, especially for applications in polymerization, high vacuum distillation can be employed. This method is effective for separating furan carboxylates from less volatile impurities. A patent for the purification of related furan dicarboxylates suggests distillation at pressures lower than 4 mbar.[5]

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. A typical GC method would involve a non-polar or medium-polarity capillary column. The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 168, along with characteristic fragment ions.[6]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been described for the analysis of this compound.[1]

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

| m/z | Interpretation |

| 168 | Molecular ion [M]⁺ |

| 113 | Loss of butoxy radical (•OCH₂CH₂CH₂CH₃) |

| 95 | Furanoyl cation [C₅H₃O₂]⁺ |

| 57 | Butyl cation [C₄H₉]⁺ |

| 39 | Cyclopropenyl cation [C₃H₃]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

~7.5 ppm (dd): Proton on C5 of the furan ring.

-

~7.1 ppm (dd): Proton on C3 of the furan ring.

-

~6.5 ppm (dd): Proton on C4 of the furan ring.

-

~4.3 ppm (t): Methylene protons (-OCH₂-) of the butyl group.

-

~1.7 ppm (m): Methylene protons (-OCH₂CH₂ -) of the butyl group.

-

~1.4 ppm (m): Methylene protons (-CH₂CH₂ CH₃) of the butyl group.

-

~0.9 ppm (t): Methyl protons (-CH₃) of the butyl group.

¹³C NMR (Predicted):

-

~159 ppm: Carbonyl carbon (C=O).

-

~147 ppm: C2 of the furan ring.

-

~145 ppm: C5 of the furan ring.

-

~118 ppm: C3 of the furan ring.

-

~112 ppm: C4 of the furan ring.

-

~65 ppm: Methylene carbon (-OCH₂-) of the butyl group.

-

~31 ppm: Methylene carbon (-OCH₂C H₂-) of the butyl group.

-

~19 ppm: Methylene carbon (-CH₂C H₂CH₃) of the butyl group.

-

~14 ppm: Methyl carbon (-CH₃) of the butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 | C-H stretching (furan ring) |

| ~2960-2870 | C-H stretching (butyl group) |

| ~1720 | C=O stretching (ester) |

| ~1580, ~1470 | C=C stretching (furan ring) |

| ~1290, ~1180 | C-O stretching (ester) |

Biological Activity and Potential Applications in Drug Development

While specific biological studies on this compound are limited, the furan-2-carboxylate scaffold is present in numerous compounds with interesting pharmacological activities.

Antimicrobial and Anti-inflammatory Effects

Furan derivatives have been reported to exhibit both anti-inflammatory and antimicrobial properties.[7] These activities are attributed to their ability to modulate various signaling pathways, such as the MAPK and PPAR-γ pathways, and to selectively inhibit microbial growth.[7] The antimicrobial mechanism may involve the disruption of the cell cycle and inhibition of biofilm formation.[7]

Potential Signaling Pathways

Given the reported anti-inflammatory and antimicrobial activities of furan derivatives, this compound could potentially modulate key signaling pathways involved in these processes. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a central role in inflammation and immune responses. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

Caption: A potential mechanism of action for the anti-inflammatory effects of furan derivatives, such as this compound, could involve the inhibition of the NF-κB signaling pathway.

Safety Information

Toxicity Data:

-

Oral LD50 (mouse): 1500 mg/kg[2]

-

Intraperitoneal LD50 (rat): 100 - 150 mg/kg

It is important to handle this compound with appropriate safety precautions in a laboratory setting. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a well-characterized chemical with established physical and chemical properties. Standard organic synthesis and purification techniques can be employed for its preparation and isolation. While its primary current application is in the flavor and fragrance industry, the biological activities reported for the broader class of furan-2-carboxylates suggest that this compound may be a valuable starting point for further investigation in the field of drug discovery, particularly in the development of new antimicrobial and anti-inflammatory agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound, 583-33-5 [thegoodscentscompany.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Butyl Furan-2-Carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for butyl furan-2-carboxylate, a valuable ester in the fragrance, flavor, and pharmaceutical industries. This document details the core methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for the successful synthesis of this compound.

Introduction

Butyl furan-2-carboxylate, also known as butyl 2-furoate, is an organic compound characterized by a fruity, somewhat earthy aroma. Its utility extends from serving as a fragrance and flavoring agent to acting as an intermediate in the synthesis of more complex molecules, including pharmaceuticals. The furan moiety is a key heterocyclic motif present in numerous biologically active compounds, making its derivatives, such as butyl furan-2-carboxylate, of significant interest to the drug development sector. This guide will focus on the two principal methods for its synthesis: Fischer-Speier Esterification and Transesterification.

Core Synthesis Pathways

The synthesis of butyl furan-2-carboxylate is most commonly achieved through two primary pathways:

-

Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction of furan-2-carboxylic acid with n-butanol.[1] The reaction is an equilibrium process, and strategies are employed to drive it towards the product side.

-

Transesterification: This pathway involves the conversion of a different ester of furan-2-carboxylic acid (e.g., methyl or ethyl furan-2-carboxylate) into the butyl ester by reaction with n-butanol in the presence of a catalyst.

Fischer-Speier Esterification

The Fischer-Speier esterification is a direct and widely used method for preparing esters from carboxylic acids and alcohols.[1] The reaction is typically catalyzed by a strong Brønsted or Lewis acid.

This protocol details the synthesis of butyl furan-2-carboxylate from furan-2-carboxylic acid and n-butanol using concentrated sulfuric acid as a catalyst.

Materials:

-

Furan-2-carboxylic acid

-

n-Butanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furan-2-carboxylic acid (1.0 equivalent). Add an excess of n-butanol (3.0-5.0 equivalents), which also serves as the solvent.[2]

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.3 equivalents) to the mixture. The addition is exothermic, so it's advisable to cool the flask in an ice bath during this step.[3]

-

Reflux: Add a few boiling chips to the flask and heat the mixture to reflux using a heating mantle. The reaction temperature will be the boiling point of n-butanol (approximately 117 °C). Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction: After the reaction is complete (as indicated by TLC or after the designated time), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted furan-2-carboxylic acid. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases.

-

Add diethyl ether or ethyl acetate to the separatory funnel to extract the product. Shake the funnel vigorously, venting frequently.

-

Allow the layers to separate. The aqueous layer is drained, and the organic layer is retained.

-

Washing: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.[3] Separate the layers.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]

-

Solvent Removal: Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent and excess n-butanol.

-

Purification: The crude butyl furan-2-carboxylate can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.[4]

Transesterification

Transesterification is an alternative method where an existing ester of furan-2-carboxylic acid, such as methyl or ethyl 2-furoate, is reacted with n-butanol to form butyl furan-2-carboxylate.[1] This reaction is also an equilibrium process and is typically catalyzed by an acid or a base.

This protocol outlines the synthesis of butyl furan-2-carboxylate via the acid-catalyzed transesterification of methyl furan-2-carboxylate with n-butanol.

Materials:

-

Methyl furan-2-carboxylate

-

n-Butanol (anhydrous)

-

p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (H₂SO₄)

-

Toluene (optional, for azeotropic removal of methanol)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

Equipment:

-

Round-bottom flask

-

Distillation head and condenser (or Dean-Stark apparatus)

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine methyl furan-2-carboxylate (1.0 equivalent) and a large excess of n-butanol (5.0-10.0 equivalents).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid (0.05-0.1 equivalents).

-

Reaction and Methanol Removal: Heat the mixture to reflux. To drive the equilibrium towards the product, the methanol formed during the reaction needs to be removed. This can be achieved by simple distillation if the boiling point difference is sufficient, or more effectively by using a Dean-Stark apparatus with toluene to azeotropically remove the methanol.

-

Work-up: Once the reaction is complete (monitored by GC or TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.

-

Wash the organic layer with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation.

Quantitative Data and Comparison

The choice of synthesis pathway and catalyst can significantly impact the reaction efficiency. The following table summarizes typical quantitative data for the synthesis of butyl furan-2-carboxylate.

| Synthesis Pathway | Catalyst | Reactant Ratio (Acid/Alcohol or Ester/Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Fischer Esterification | H₂SO₄ | 1:3 to 1:5 (Furan-2-carboxylic acid:n-butanol) | ~117 (Reflux) | 2-4 | Typically >80% Yield | [3] |

| Fischer Esterification | p-TsOH | 1:3 to 1:5 (Furan-2-carboxylic acid:n-butanol) | ~117 (Reflux) | 4-8 | Typically >85% Yield | [1] |

| Fischer Esterification | Tungstophosphoric acid/zirconia | 1:33 (Furan-2-carboxylic acid:n-butanol) | 140 | 24 | 90% Conversion | [5] |

| Transesterification | BF₃·OEt₂ | 1:1.2 (Methyl acetoacetate:n-butanol) | 110-115 (Reflux) | 3 | >95% Yield (General) | [6] |

Physicochemical and Spectroscopic Data

For the characterization of the synthesized butyl furan-2-carboxylate, the following data is provided.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₃ | [7] |

| Molecular Weight | 168.19 g/mol | [8] |

| Boiling Point | 233 °C at 760 mmHg | [7] |

| Density | 1.053 g/cm³ | [7] |

| Refractive Index | 1.469 - 1.475 @ 20 °C | [7] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the butyl chain protons and the furan ring protons. The approximate chemical shifts (δ) are: ~7.5 ppm (dd, 1H, H5), ~7.1 ppm (dd, 1H, H3), ~6.4 ppm (dd, 1H, H4), ~4.3 ppm (t, 2H, -OCH₂-), ~1.7 ppm (m, 2H, -OCH₂CH₂-), ~1.4 ppm (m, 2H, -CH₂CH₃), ~0.9 ppm (t, 3H, -CH₃).

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit signals for the carbonyl carbon, the furan ring carbons, and the butyl chain carbons. Expected chemical shifts (δ) are approximately: ~159 ppm (C=O), ~146 ppm (C2), ~144 ppm (C5), ~118 ppm (C3), ~112 ppm (C4), ~65 ppm (-OCH₂-), ~31 ppm (-OCH₂CH₂-), ~19 ppm (-CH₂CH₃), ~14 ppm (-CH₃).[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key peaks include a strong C=O stretching vibration for the ester at ~1720 cm⁻¹, C-O stretching vibrations at ~1290 and ~1180 cm⁻¹, and C-H stretching vibrations of the furan ring and the alkyl chain.[10]

Experimental Workflow Diagram

The general workflow for the synthesis and purification of butyl furan-2-carboxylate via Fischer esterification is depicted below.

Conclusion

This technical guide has detailed the primary synthetic pathways for butyl furan-2-carboxylate, with a focus on Fischer-Speier esterification and transesterification. The provided experimental protocols offer a practical basis for the laboratory synthesis of this important ester. By understanding the reaction mechanisms, optimizing reaction conditions, and employing appropriate purification techniques, researchers can efficiently synthesize butyl furan-2-carboxylate for its various applications in research and industry. The quantitative data and spectroscopic information included serve as a valuable resource for reaction planning and product characterization.

References

- 1. Fischer Esterification [organic-chemistry.org]

- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. This compound, 583-33-5 [thegoodscentscompany.com]

- 8. Tert-butyl Furan-2-carboxylate | C9H12O3 | CID 11217465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

Physical properties of Butyl 2-furoate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Butyl 2-furoate, specifically its boiling point and density. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties of this compound

This compound (CAS No. 583-33-5) is a colorless to pale yellow oily liquid.[1] It is utilized in the flavor and fragrance industry and also serves as a solvent in the pharmaceutical and cosmetic sectors.[2] A summary of its key physical properties is provided in the table below.

| Property | Value | Conditions |

| Boiling Point | 231.7 °C | at 760 mmHg[2] |

| 233.0 °C | at 760 mmHg[1] | |

| 83.0 - 84.0 °C | at 1.0 mmHg[1] | |

| 233 °C | (estimate)[3][4][5] | |

| Density | 1.053 g/cm³ | Not Specified |

| 1.0520 - 1.0580 g/cm³ | at 25.00 °C[1] | |

| 1.0555 g/cm³ | Not Specified |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining the boiling point and density of liquid compounds like this compound.

Boiling Point Determination via Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common and reliable method for determining the boiling point of a substance for which a sufficient quantity is available is through simple distillation.[4][6][7]

Apparatus:

-

A round-bottom distillation flask (e.g., 100 mL)[3]

-

A condenser

-

A receiving flask

-

A calibrated thermometer or temperature probe[3]

-

A heating source (e.g., heating mantle)[1]

-

Boiling chips or a magnetic stir bar[6]

Procedure:

-

The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.[6]

-

The distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation flask, ensuring it accurately measures the temperature of the vapor in equilibrium with the boiling liquid.

-

The liquid is heated to its boiling point.

-

As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it liquefies and is collected in the receiving flask.

-

The temperature is recorded when it stabilizes, which indicates the equilibrium boiling point of the substance at the prevailing atmospheric pressure.[8]

-

The observed boiling point is corrected to standard pressure (760 mmHg) if necessary.

Density Determination Using a Pycnometer

The density of a liquid can be determined with high precision using a pycnometer, also known as a specific gravity bottle.[9][10] This method is detailed in international guidelines such as OECD Test Guideline 109.[2][5]

Apparatus:

-

A pycnometer (a glass flask with a close-fitting stopper containing a capillary tube)[9][10]

-

An analytical balance

-

A constant temperature bath

Procedure:

-

The pycnometer is thoroughly cleaned and dried, and its empty mass is accurately determined using an analytical balance.

-

The pycnometer is filled with a reference liquid of known density (e.g., distilled water) and placed in a constant temperature bath until it reaches thermal equilibrium (e.g., 25°C).

-

The stopper is inserted, and any excess liquid that emerges from the capillary is carefully removed. The exterior of the pycnometer is dried.

-

The mass of the pycnometer filled with the reference liquid is measured.

-

The volume of the pycnometer is calculated using the mass and known density of the reference liquid at the specific temperature.

-

The process is repeated with the sample liquid (this compound). The mass of the pycnometer filled with the sample is determined.

-

The density of the sample is calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

- 1. store.astm.org [store.astm.org]

- 2. oecd.org [oecd.org]

- 3. img.antpedia.com [img.antpedia.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vernier.com [vernier.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. che.utah.edu [che.utah.edu]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

Technical Guide: Butyl 2-furoate (CAS 583-33-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the experimental data and protocols for Butyl 2-furoate (CAS 583-33-5), a furan derivative with applications in the flavor and fragrance industry and potential for further scientific investigation.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 583-33-5 | |

| Molecular Formula | C₉H₁₂O₃ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Appearance | Colorless to pale yellow oily liquid | [2] |

| Odor | Fruity, sweet, with a brandy-like, woody note |

Physicochemical Properties

| Property | Value | Conditions | Reference |

| Boiling Point | 231.7 °C | at 760 mmHg | |

| 83.00 - 84.00 °C | at 1.00 mm Hg | [2] | |

| Density | 1.053 g/cm³ | ||

| Specific Gravity | 1.05200 to 1.05800 | at 25.00 °C | [2] |

| Refractive Index | 1.46900 to 1.47500 | at 20.00 °C | [2] |

| Flash Point | 93.9 °C (199.00 °F) | TCC | [2] |

| Vapor Pressure | 0.061000 mmHg | at 25.00 °C (est.) | [2] |

| Solubility | Soluble in alcohol; 534.2 mg/L in water | at 25 °C (est.) | [2] |

| logP (o/w) | 2.631 | (est.) | [2] |

Spectroscopic Data

Mass Spectrometry (GC-MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

| m/z | Interpretation |

| 168 | Molecular ion [M]⁺ |

| 113 | [M - C₄H₉O]⁺ |

| 95 | [Furan-C=O]⁺ |

| 67 | Furan ring fragment |

| 57 | Butyl cation [C₄H₉]⁺ |

Infrared (IR) Spectroscopy

A representative FT-IR spectrum of this compound would exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 | C-H stretch | Furan ring |

| 2850-2960 | C-H stretch | Butyl group |

| ~1720 | C=O stretch | Ester |

| ~1580, ~1470 | C=C stretch | Furan ring |

| ~1290, ~1180 | C-O stretch | Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | dd | 1H | H5 (furan) |

| ~7.1 | dd | 1H | H3 (furan) |

| ~6.4 | dd | 1H | H4 (furan) |

| ~4.2 | t | 2H | -OCH₂- |

| ~1.7 | m | 2H | -OCH₂CH₂- |

| ~1.4 | m | 2H | -CH₂CH₃ |

| ~0.9 | t | 3H | -CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~158 | C=O (ester) |

| ~146 | C2 (furan) |

| ~145 | C5 (furan) |

| ~118 | C3 (furan) |

| ~112 | C4 (furan) |

| ~65 | -OCH₂- |

| ~31 | -OCH₂CH₂- |

| ~19 | -CH₂CH₃ |

| ~14 | -CH₃ |

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This protocol describes the synthesis of this compound via the Fischer esterification of 2-furoic acid with n-butanol, using sulfuric acid as a catalyst.

Materials:

-

2-furoic acid

-

n-butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Toluene (optional, for azeotropic removal of water)

-

Ethyl acetate (for extraction)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional)

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-furoic acid in an excess of n-butanol (e.g., 3-5 molar equivalents).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of 2-furoic acid) to the stirring solution.

-

Set up the apparatus for reflux. For more efficient water removal, a Dean-Stark trap can be filled with toluene and placed between the flask and the condenser.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by TLC or the cessation of water collection in the Dean-Stark trap), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess n-butanol and solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Synthesis workflow for this compound.

GC-MS Analysis of Flavor Compounds

This is a general protocol for the analysis of volatile flavor compounds like this compound in a sample matrix.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms, HP-INNOWax)

-

Helium carrier gas

-

Sample vials

-

Microsyringe

-

Solvent for sample dilution (e.g., dichloromethane, hexane)

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable solvent. If analyzing a complex matrix, an extraction (e.g., liquid-liquid extraction or solid-phase microextraction - SPME) may be necessary.

-

GC-MS Instrument Setup:

-

Set the injector temperature (e.g., 250 °C).

-

Set the oven temperature program. A typical program might be: start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Set the carrier gas flow rate (e.g., 1 mL/min).

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

-

-

Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

-

Data Acquisition and Analysis: The GC will separate the components of the sample, and the MS will detect and fragment the eluting compounds. The resulting chromatogram will show peaks corresponding to different compounds. The mass spectrum of the peak corresponding to this compound can be compared to a library spectrum for confirmation.

General workflow for GC-MS analysis.

Biological Activity and Toxicity

Biological Activity

Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] However, specific quantitative data on the biological activity of this compound is limited in publicly available literature. Further research is needed to explore its potential pharmacological effects.

Toxicity

The safety of this compound as a flavoring agent has been evaluated by regulatory bodies. The available data suggests a low order of acute toxicity.

| Test | Species | Route | Value | Reference |

| LD₅₀ | Mouse | Oral | 1500 mg/kg | [2] |

There is limited information on the chronic toxicity, mutagenicity, and carcinogenicity of this compound. As with any chemical, appropriate safety precautions should be taken during handling.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways. Given the broad range of activities of furan derivatives, it is plausible that this compound could interact with various cellular targets, but this remains to be investigated experimentally.

References

An In-depth Technical Guide to the Solubility of Butyl 2-furoate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known solubility characteristics of butyl 2-furoate in common laboratory solvents. Due to a lack of extensive published quantitative data for this specific ester, this document outlines general solubility principles for esters, presents the available data for this compound, and details standardized experimental protocols for determining solubility.

Introduction to this compound and Solubility

This compound (C₉H₁₂O₃) is the butyl ester of 2-furoic acid. Its solubility is a critical physicochemical property for researchers in various fields, including drug development, materials science, and synthetic chemistry. Solubility dictates the choice of solvents for reactions, purifications, formulations, and analytical procedures.

The solubility of an ester like this compound is primarily governed by the balance between its polar ester group and its nonpolar alkyl and furan moieties. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Solubility of this compound |

| Water | H₂O | High | 534.2 mg/L @ 25 °C (estimated)[1] |

| Ethanol | C₂H₅OH | High | Soluble[1] |

| Methanol | CH₃OH | High | Data not available |

| Isopropanol | C₃H₇OH | High | Data not available |

| Acetone | C₃H₆O | High | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Medium | Data not available |

| Diethyl Ether | (C₂H₅)₂O | Low | Data not available |

| Dichloromethane | CH₂Cl₂ | Medium | Data not available |

| Chloroform | CHCl₃ | Medium | Data not available |

| Toluene | C₇H₈ | Low | Data not available |

| Hexane | C₆H₁₄ | Low | Data not available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Data not available |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High | Data not available |

Experimental Protocols for Solubility Determination

In the absence of published data, the solubility of this compound can be determined experimentally. The following are detailed methodologies for key experiments.

3.1. General Method for Determining Miscibility (Qualitative)

This method provides a rapid qualitative assessment of whether this compound is miscible, partially miscible, or immiscible in a given solvent.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, hexane, etc.)

-

Small, clear glass vials or test tubes with caps

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

Add 1 mL of the chosen solvent to a clean, dry vial.

-

Add 1 mL of this compound to the same vial.

-

Cap the vial securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the vial to stand undisturbed for at least 10 minutes.

-

Observe the contents of the vial against a well-lit background.

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

3.2. Gravimetric Method for Determining Solubility (Quantitative)

This method is suitable for determining the concentration of a saturated solution of a liquid solute in a liquid solvent at a specific temperature.

Materials:

-

This compound

-

Chosen solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. "Excess" means that there should be a visible undissolved phase of this compound.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check to ensure an excess of the solute remains.

-

Once equilibrium is reached, stop the agitation and allow the mixture to settle, maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved droplets.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Determine the mass of the saturated solution.

-

Evaporate the solvent from the dish or vial under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen) until only the this compound remains.

-

Weigh the dish or vial containing the residual this compound.

-

Calculate the solubility as the mass of dissolved this compound per mass or volume of the solvent.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

Spectroscopic Analysis of Butyl 2-furoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Butyl 2-furoate, a key organic compound with applications in the pharmaceutical and flavor industries. This document details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and visual representations of the compound's structure and analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The data presented here was obtained in a chloroform-d (CDCl₃) solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| 7.58 | dd | 1.8, 0.8 | 1H | H5 |

| 7.18 | dd | 3.6, 0.8 | 1H | H3 |

| 6.51 | dd | 3.6, 1.8 | 1H | H4 |

| 4.29 | t | 6.7 | 2H | O-CH₂ |

| 1.74 | p | 7.2 | 2H | O-CH₂-CH₂ |

| 1.46 | h | 7.5 | 2H | O-(CH₂)₂-CH₂ |

| 0.97 | t | 7.4 | 3H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) [ppm] | Assignment |

| 158.9 | C=O |

| 146.5 | C5 |

| 144.8 | C2 |

| 118.0 | C3 |

| 111.9 | C4 |

| 64.9 | O-CH₂ |

| 30.8 | O-CH₂-CH₂ |

| 19.3 | O-(CH₂)₂-CH₂ |

| 13.8 | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification. The molecular weight of this compound (C₉H₁₂O₃) is 168.19 g/mol .

Table 3: Key Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion |

| 168 | [M]⁺ (Molecular Ion) |

| 113 | [M - C₄H₇]⁺ |

| 95 | [C₅H₃O₂]⁺ |

| 67 | [C₄H₃O]⁺ |

| 57 | [C₄H₉]⁺ |

| 39 | [C₃H₃]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 8000 Hz

-

Acquisition Time: 4.1 s

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 256

-

Relaxation Delay: 2.0 s

-

Spectral Width: 25000 Hz

-

Acquisition Time: 1.3 s

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Mass Spectrometry

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatography (GC) system to ensure separation from any impurities.

Instrumentation: An electron ionization (EI) mass spectrometer was used for the analysis.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, ramped to 250 °C at 10 °C/min.

-

Carrier Gas: Helium.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 35-300

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Chemical Structure and Mass Spectrometry Fragmentation

This diagram shows the chemical structure of this compound and proposes a logical fragmentation pattern observed in mass spectrometry.

Caption: Proposed fragmentation of this compound.

The Rising Potential of Furan-2-Carboxylate Esters: A Technical Guide to Their Biological Activities

Introduction: The furan nucleus is a prominent five-membered aromatic heterocycle that serves as a core scaffold in numerous biologically active compounds and natural products. Its unique electronic and steric properties make it a valuable bioisostere for other aromatic systems, like phenyl rings, offering modified bioavailability and drug-receptor interactions. Furan-2-carboxylate esters and related derivatives, in particular, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. These compounds have demonstrated a broad spectrum of effects, including antimicrobial, anticancer, and enzyme-inhibiting properties.

This technical guide provides an in-depth overview of the current research on the biological activities of furan-2-carboxylate esters and their derivatives. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Antimicrobial and Antibiofilm Activity

Furan derivatives have been extensively investigated for their ability to combat a wide range of microbial pathogens, including bacteria and fungi. Recent studies have focused on synthesizing novel furan-2-carboxylate esters and amides to identify potent antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various furan derivatives has been quantified using metrics such as Minimum Inhibitory Concentration (MIC). A summary of these findings is presented below.

| Compound Class | Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Starting compounds and hydroarylation products | Candida albicans (ATCC 10231) | 64 | |

| Escherichia coli (ATCC 25922) | >64 | |||

| Staphylococcus aureus (ATCC 29213) | >64 | |||

| Methyl-5-(hydroxymethyl)-2-furan Carboxylate | Compound 1 (Core Molecule) | Staphylococcus aureus | 500.00 | |

| Bacillus cereus | 500.00 | |||

| Amine Derivative 8c | Photogenic bacteria | 250 | ||

| Carbamothioyl-furan-2-carboxamide Derivatives | Compound 4f | E. coli | 230 | |

| S. aureus | 295 | |||

| Compound 4a , 4b , 4c | Two bacterial strains | 240-280 | ||

| 2,4-dinitrophenyl derivatives | Various bacterial & fungal strains | 150.7-295 |

Antibiofilm Activity

Beyond direct antimicrobial effects, certain furan derivatives exhibit potent antibiofilm properties, particularly against Pseudomonas aeruginosa. This activity is crucial as biofilms contribute significantly to antibiotic resistance and persistent infections. A diversity-oriented collection of furan-2-carboxamides was synthesized and evaluated, with carbohydrazide and triazole derivatives showing significant antibiofilm activity. Compound 4b was identified as the most remarkable, achieving 58% inhibition. This activity is linked to the disruption of the quorum-sensing system, a cell-to-cell communication mechanism that regulates virulence factor production.

In P. aeruginosa, the LasI/LasR quorum-sensing system is a primary regulator of biofilm formation and virulence. The transcriptional regulator LasR, when activated by its autoinducer, initiates a cascade that leads to the expression of genes responsible for virulence factors and biofilm matrix components. Furan-2-carboxamides are proposed to act as antagonists to the LasR receptor, likely by competing with the natural autoinducer for the binding site. This inhibition disrupts the signaling cascade, leading to a reduction in the production of virulence factors like pyocyanin and proteases, and ultimately, the inhibition of biofilm formation.

Figure 1: Proposed anti-quorum sensing mechanism of Furan-2-Carboxamides in P. aeruginosa.

Anticancer and Cytotoxic Activity

The search for novel antineoplastic agents has led to the exploration of furan-containing scaffolds. Various furan-2-carboxylate esters and related structures have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

Quantitative Cytotoxicity Data

The in vitro anticancer activity is typically reported as the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.

| Compound Class | Compound/Derivative | Cell Line | IC₅₀ (µg/mL) | Reference |

| Methyl-5-(hydroxymethyl)-2-furan Carboxylate Derivatives | Amine Derivative 8c ((5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate) | HeLa (Cervical Cancer) | 62.37 | |

| Compound 1 (Core Molecule) | HeLa | >100 | ||

| Compound 8a | HepG2 (Liver Cancer) | 89.21 | ||

| Compound 9c | HeLa | 75.43 | ||

| All tested compounds | Vero (Normal Kidney) | >100 | ||

| Carbamothioyl-furan-2-carboxamide Derivatives | Compound 4d (vs. 33.29% cell viability) | HepG2 | N/A | |

| Compound 4d (vs. 45.09% cell viability) | Huh-7 (Liver Cancer) | N/A | ||

| Compound 4d (vs. 41.81% cell viability) | MCF-7 (Breast Cancer) | N/A | ||

| Furan-Pyridone Derivatives | Unspecified lead compounds | KYSE70 (Esophageal Cancer) | 0.655 | |

| KYSE150 (Esophageal Cancer) | 0.655 |

Note: For carbamothioyl-furan-2-carboxamide derivatives, specific IC₅₀ values were not provided, but the percentage of cancer cell viability after treatment at a concentration of 100 µg/mL was reported.

The data indicate that cytotoxicity is highly dependent on the specific substitutions on the furan ring. For instance, the amine derivative 8c showed the most potent activity against the HeLa cell line, with an IC50 of 62.37 µg/mL, while the parent compound was inactive. Notably, the tested compounds showed weak cytotoxicity against the normal Vero cell line, suggesting a degree of selectivity for cancer cells.

Enzyme Inhibition

Furan-2-carboxylate esters have also been identified as effective inhibitors of specific enzymes that are critical for pathogen survival or disease progression, highlighting their potential as targeted therapeutics.

Inhibition of Mycobacterial Salicylate Synthase (MbtI)

Iron acquisition is essential for the survival and virulence of Mycobacterium tuberculosis. The pathogen synthesizes iron-chelating molecules called siderophores, and the enzyme salicylate synthase (MbtI) catalyzes the first committed step in this biosynthetic pathway. A class of 5-phenyl-furan-2-carboxylic acids has been identified as a new and promising class of MbtI inhibitors, effectively interfering with mycobacterial iron homeostasis. While the corresponding ester, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, showed only modest activity, it was instrumental in understanding the structural features required for binding.

Figure 2: Inhibition of the MbtI enzyme in the mycobacterial iron acquisition pathway.

Other Enzyme Targets

-

Protein Tyrosine Kinases (PTKs): Furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their inhibitory activity against PTKs, which are crucial regulators of cell function.

-

Factor Inhibiting Hypoxia-Inducibile Factor-1 (FIH-1): Furan- and thiophene-2-carbonyl amino acid derivatives have been designed to inhibit FIH-1, an enzyme involved in cellular responses to hypoxia.

Experimental Protocols

A general workflow for the synthesis and biological evaluation of furan-2-carboxylate ester derivatives is a multi-step process that begins with chemical synthesis and purification, followed by a battery of in vitro biological assays.

Figure 3: General workflow for synthesis and biological evaluation of furan derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Stock Solutions: Test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Final concentrations typically range from 1 to 256 µg/mL.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans).

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 of a compound.

-

Cell Seeding: Human cancer cells (e.g., HeLa, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). A positive control (e.g., doxorubicin) and an untreated negative control are included.

-

MTT Addition: MTT reagent is added to each well and the plate is incubated for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.

Conclusion

Furan-2-carboxylate esters and their amide or acid counterparts represent a versatile and promising class of molecules in the field of drug discovery. The available data clearly demonstrate their potential to act as antimicrobial, anticancer, and specific enzyme-inhibiting agents. The biological activity is highly tunable through synthetic modifications of the core furan scaffold, allowing for the optimization of potency and selectivity. Future research should continue to explore the vast chemical space of furan derivatives, focusing on elucidating structure-activity relationships, understanding mechanisms of action at a molecular level, and advancing the most promising candidates through further preclinical development.

Thermochemical Properties of Butyl 2-Furoate: A Technical Guide for Reaction Modeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of Butyl 2-furoate, essential for its application in reaction modeling, particularly in the fields of drug development and chemical synthesis. Due to the limited availability of direct experimental data, this guide leverages established estimation methods to provide reliable thermochemical parameters. Furthermore, it details the standard experimental protocols for the determination of these properties and explores potential reaction pathways for modeling purposes.

Thermochemical Data

The thermochemical properties of this compound have been estimated using the Joback group contribution method, a widely recognized technique for predicting the thermodynamic properties of organic compounds. This method relies on the summation of contributions from individual functional groups within the molecule.

Table 1: Estimated Thermochemical Properties of this compound

| Property | Symbol | Estimated Value | Unit |

| Standard Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔHf° | -435.8 | kJ/mol |

| Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | ΔGf° | -298.5 | kJ/mol |

| Ideal Gas Heat Capacity (298.15 K) | Cp | 258.43 | J/(mol·K) |

Note: These values are estimations and should be used with an understanding of the inherent approximations of the Joback method. For critical applications, experimental verification is recommended.

Experimental Protocols for Thermochemical Analysis

Accurate determination of thermochemical data is crucial for precise reaction modeling. The following are detailed methodologies for key experiments used to measure the properties of organic compounds like this compound.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry, specifically using a bomb calorimeter, is the standard method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

Methodology:

-

Sample Preparation: A precisely weighed sample of liquid this compound (typically 0.5 - 1.0 g) is placed in a crucible within the bomb calorimeter. A known length of ignition wire is positioned to be in contact with the sample.

-

Bomb Sealing and Pressurization: The bomb is sealed and purged with a small amount of pure oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Assembly: The sealed bomb is placed in a container of a known mass of water within the calorimeter jacket. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation: The heat released during combustion is calculated from the temperature rise of the water and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the ignition wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes a controlled heating rate (e.g., 10 °C/min) over the desired temperature range. The cell is typically purged with an inert gas, such as nitrogen, to provide a stable atmosphere.

-

Data Collection: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.

-

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard reference material (e.g., sapphire) run under the same experimental conditions. The calculation is performed by the instrument's software and is based on the following relationship:

Cp,sample = (DSCsample / DSCstandard) * (massstandard / masssample) * Cp,standard

where DSC represents the differential heat flow signal.

Reaction Modeling Considerations

For reaction modeling, understanding the potential decomposition pathways of this compound is critical. Based on the pyrolysis of similar esters, the primary thermal decomposition of this compound is expected to proceed via a concerted, unimolecular elimination reaction.

Primary Decomposition Pathway

The most likely decomposition pathway involves a six-membered ring transition state, leading to the formation of 1-butene and 2-furoic acid. This type of reaction is a syn-elimination.

Reaction:

This compound → 1-Butene + 2-Furoic Acid

Secondary Decomposition

The initial products, 1-butene and 2-furoic acid, can undergo further decomposition at higher temperatures. 2-furoic acid is known to decarboxylate to form furan and carbon dioxide.[1][2][3]

Reaction:

2-Furoic Acid → Furan + CO₂

Visualizations

Experimental Workflow for Thermochemical Analysis

Caption: Workflow for determining thermochemical properties for reaction modeling.

Proposed Thermal Decomposition Pathway of this compound

Caption: Primary and secondary thermal decomposition pathways of this compound.

References

Commercial Sourcing and Technical Guide for Research-Grade Butyl 2-furoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, suppliers, and key technical data for research-grade Butyl 2-furoate. It is designed to assist researchers, scientists, and professionals in drug development in sourcing high-purity this compound and understanding its properties and potential applications.

Introduction to this compound

This compound (CAS No. 583-33-5) is an ester compound with the molecular formula C₉H₁₂O₃. It is a derivative of 2-furoic acid, a heterocyclic compound derived from furfural. While historically used in the flavor and fragrance industry, recent scientific interest has been directed towards the broader class of furan derivatives for their potential pharmacological activities, including antimicrobial and anti-inflammatory properties. This has positioned this compound as a molecule of interest for screening and as a building block in the synthesis of more complex biologically active molecules.

Commercial Suppliers of Research-Grade this compound

A variety of chemical suppliers offer this compound, often for research and development purposes. The table below summarizes key information for several prominent suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to obtain precise purity and impurity data.

| Supplier | Product Name/Number | Stated Purity | Availability |

| BOC Sciences | This compound | - | Inquire |

| TCI America | This compound | >98.0% (GC) | 25g, 500g |

| Sigma-Aldrich | This compound | - | Inquire |

| Santa Cruz Biotechnology | This compound | - | Inquire |

| American Custom Chemicals Corporation | BUTYL-2-FUROATE | 95.00% | 5mg |

| Shanghai Wencai New Material Technology Co., Ltd. | Butyl2-furoate | - | Inquire |

| DAYANG CHEM (HANGZHOU) CO.,LTD | Butyl2-furoate | - | Inquire |

Technical Data and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is compiled from various supplier and chemical database sources.

| Property | Value | Source(s) |

| CAS Number | 583-33-5 | ChemicalBook, The Good Scents Company[1] |

| Molecular Formula | C₉H₁₂O₃ | ChemicalBook |

| Molecular Weight | 168.19 g/mol | ChemicalBook |

| Appearance | Colorless to pale yellow oily liquid | The Good Scents Company[1] |

| Boiling Point | 233 °C (estimate) | ChemicalBook |

| Density | 1.0555 g/cm³ (estimate) | ChemicalBook |

| Refractive Index | 1.4740 (estimate) | ChemicalBook |

| Solubility | Soluble in alcohol | The Good Scents Company[1] |

Potential Research Applications and Methodologies

While specific research applications for this compound are not extensively documented in publicly available literature, the broader class of furan derivatives has shown significant promise in medicinal chemistry. This suggests potential avenues of investigation for this compound.

Antimicrobial and Antifungal Activity

Furan derivatives are known to possess a wide spectrum of antimicrobial and antifungal activities. Researchers can investigate the potential of this compound against various bacterial and fungal strains. A general workflow for such an investigation is outlined below.

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

A detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) would typically involve:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Organic Synthesis and Drug Design

This compound can serve as a starting material or intermediate in the synthesis of more complex molecules. The furan ring is a versatile scaffold in medicinal chemistry. A general synthesis protocol for n-butyl-2-furoate, which can be adapted for research purposes, involves the esterification of 2-furoic acid with n-butanol in the presence of a catalyst.

Caption: Simplified workflow for the synthesis of this compound.

A general experimental protocol for the synthesis of this compound is as follows:

-

Reactant Mixture: In a round-bottom flask, combine 2-furoic acid, an excess of n-butanol, and a suitable acid catalyst (e.g., sulfuric acid or a solid acid catalyst).

-

Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).

-

Work-up: After the reaction is complete, cool the mixture and neutralize the catalyst. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product, for example, by column chromatography.

Conclusion

This guide provides a starting point for researchers interested in sourcing and utilizing research-grade this compound. While several commercial suppliers are available, obtaining detailed, lot-specific analytical data is crucial for ensuring the quality and reproducibility of research findings. The potential for this compound in antimicrobial and synthetic applications warrants further investigation, and the general methodologies provided herein can be adapted for specific research questions.

References

An In-depth Technical Guide to Butyl 2-furoate: Synonyms, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyl 2-furoate, a furan derivative with applications in the flavor, fragrance, and chemical synthesis industries. This document outlines its alternative names, detailed chemical and physical properties, a validated experimental protocol for its synthesis, and a workflow for its purification and characterization.

Synonyms and Alternative Names

To facilitate comprehensive literature searches and unambiguous identification, a compilation of synonyms and alternative names for this compound is presented in Table 1. The compound is systematically named as the butyl ester of 2-furancarboxylic acid.

Table 1: Synonyms and Alternative Names for this compound [1][2][3][4][5][6]

| Name Type | Name |

| IUPAC Name | butyl furan-2-carboxylate |

| Common Names | This compound, Butyl furoate, n-Butyl 2-furoate |

| Systematic Names | 2-Furancarboxylic acid, butyl ester; Furan-2-carboxylic acid butyl ester |

| Other Names | BUTYL2-FURANCARBOXYLATE, N-BUTYL2-FUROATE, butylpyrane-2-carbonate |

| CAS Registry Number | 583-33-5 |

| FDA UNII | 1F9715415C |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in Table 2. This data is essential for its handling, formulation, and quality control.

Table 2: Physicochemical Properties of this compound [1][4]

| Property | Value |

| Molecular Formula | C9H12O3 |

| Molecular Weight | 168.19 g/mol |

| Appearance | Pale yellow oily liquid |

| Boiling Point | 233 °C at 760 mmHg; 83-84 °C at 1.00 mmHg |

| Density | 1.052 - 1.058 g/cm³ at 25 °C |

| Refractive Index | 1.469 - 1.475 at 20 °C |

| Flash Point | 92.78 °C (199.00 °F) |

| Solubility | Soluble in alcohol; Water solubility: 534.2 mg/L at 25 °C (estimated) |

| logP (o/w) | 2.631 (estimated) |

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. Mass spectrometry data is presented in Table 3.

Table 3: Mass Spectrometry Data for this compound

| m/z | Intensity (%) |

| 168 (M+) | 25 |

| 112 | 48 |

| 95 | 60 |

| 84 | 10 |

| 68 | 5 |

| 56 | 26 |

| 53 | 15 |

| 44 | 20 |

| 39 | 100 |

| 32 | 15 |

| 28 | 48 |

Experimental Protocol: Synthesis of this compound

The following section details a robust experimental protocol for the synthesis of this compound via the esterification of 2-furoic acid with n-butanol. This method is adapted from a study on clean esterification using solid acid catalysts.[2]

Materials and Reagents

-

2-Furoic acid (1 mmol)

-

n-Butanol (2 mmol)

-

Solid acid catalyst (e.g., tungstophosphoric acid/zirconia composite, 50 mg)[2]

-

Toluene

-

Ethanol

-

Anhydrous sodium sulfate

Equipment

-

Glass tube reactor (20 mL)

-

Magnetic stirrer with heating

-

Filtration apparatus

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure

-

Reaction Setup: In a 20 mL glass tube reactor, combine 2-furoic acid (1 mmol), n-butanol (2 mmol), and the dried solid acid catalyst (50 mg).

-

Reaction Conditions: The reaction mixture is stirred at 125 °C for 24 hours.

-

Catalyst Removal: After the reaction is complete, the catalyst is separated from the reaction mixture by filtration.

-

Catalyst Washing: The recovered catalyst is washed with toluene (2 x 2 cm³).

-

Product Isolation: The filtrate, containing the product this compound, can be concentrated under reduced pressure using a rotary evaporator.

-

Product Analysis: The conversion of 2-furoic acid and the formation of this compound are monitored and confirmed by GC-MS analysis. For analysis, a small aliquot (approximately 10 μL) of the reaction mixture is diluted with 100 μL of ethanol before injection.

Workflow and Visualization